molecular formula C13H11NO5S2 B10789427 {2-methoxy-4-[(E)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetic acid

{2-methoxy-4-[(E)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B10789427
M. Wt: 325.4 g/mol
InChI Key: DVBJNSKWHSGTDK-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-methoxy-4-[(E)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetic acid is a complex organic compound known for its potential applications in various scientific fields. This compound features a thiazole ring and an acetic acid moiety, making it a versatile molecule for chemical reactions and a valuable target for synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-methoxy-4-[(E)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetic acid typically involves multi-step organic reactions, starting with the preparation of intermediates such as 4-hydroxybenzaldehyde and 2-aminothiazole. One common route includes:

  • Starting Materials: 4-hydroxybenzaldehyde and 2-aminothiazole.

  • Step 1: Methoxylation of 4-hydroxybenzaldehyde to obtain 2-methoxy-4-hydroxybenzaldehyde.

  • Step 2: Condensation of 2-methoxy-4-hydroxybenzaldehyde with 2-aminothiazole under acidic conditions to form the intermediate Schiff base.

  • Step 3: Sulfurization of the Schiff base intermediate to introduce the thiocarbonyl group.

  • Step 4: Introduction of the acetic acid moiety through esterification followed by hydrolysis to yield the final compound.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for scalability and cost-efficiency. Methods such as continuous flow chemistry or microwave-assisted synthesis can be employed to enhance reaction rates and yield. Catalysts and green chemistry principles are often integrated to minimize environmental impact and ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thiocarbonyl group can undergo oxidation to form sulfoxides and sulfones.

  • Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

  • Substitution: The methoxy and phenoxy groups can undergo nucleophilic aromatic substitution.

  • Addition: The double bond in the thiazole ring can participate in Michael additions.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: Catalytic hydrogenation with palladium or platinum catalysts.

  • Substitution: Nucleophiles such as thiolates or amines in the presence of base.

  • Addition: Nucleophiles under basic or acidic conditions.

Major Products

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Amines.

  • Substitution: Phenoxy derivatives with substituted nucleophiles.

  • Addition: Michael adducts with nucleophiles.

Scientific Research Applications

Chemistry

{2-methoxy-4-[(E)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetic acid is used as a building block in organic synthesis due to its reactive functional groups. It is valuable for the synthesis of heterocyclic compounds and complex organic molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions due to its ability to form strong hydrogen bonds and participate in various biochemical reactions.

Medicine

The compound's unique structure allows it to interact with biological targets, making it a candidate for drug discovery. It can be modified to create derivatives with potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.

Industry

Industrially, this compound can be utilized in the production of agrochemicals, dyes, and specialty chemicals due to its versatility in chemical reactions.

Mechanism of Action

The compound exerts its effects through its ability to interact with various molecular targets. The thiazole ring and acetic acid moiety allow for binding to enzyme active sites and receptor proteins, influencing biochemical pathways.

  • Molecular Targets: Enzymes such as kinases and proteases.

  • Pathways Involved: Inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of metabolic processes.

Comparison with Similar Compounds

Similar compounds include thiazole derivatives and phenoxyacetic acids, such as:

  • Thiazole Compounds: Known for their applications in pharmaceuticals and agrochemicals.

  • Phenoxyacetic Acids: Commonly used in herbicides and plant growth regulators.

The uniqueness of {2-methoxy-4-[(E)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetic acid lies in its combined functional groups, offering a broader range of chemical reactivity and potential applications. Unlike simple thiazole or phenoxyacetic acid derivatives, it provides a more complex structure for diverse scientific investigations.

Properties

IUPAC Name

2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBJNSKWHSGTDK-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.